![molecular formula C12H9N3 B11902024 Benzo[h][1,6]naphthyridin-7-amine CAS No. 64126-81-4](/img/structure/B11902024.png)
Benzo[h][1,6]naphthyridin-7-amine
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Overview
Description
Benzo[h][1,6]naphthyridin-7-amine is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from
Biological Activity
Benzo[h][1,6]naphthyridin-7-amine is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis and Structural Characteristics
This compound can be synthesized through several methods, including cycloaddition and other organic reactions that yield derivatives with varying substituents. The structural characteristics of this compound allow it to interact with multiple biological targets, making it a versatile scaffold in drug design.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and a modulator of several biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : In vitro studies have shown that derivatives of this compound demonstrate significant antiproliferative activity against HeLa cells with IC50 values ranging from 1.05 to 6.21 µM .
- Lung Cancer : The compound has also been tested against non-small cell lung cancer cell lines (H1299 and A549), exhibiting notable cytotoxicity .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes .
- Induction of Apoptosis : It has been observed to upregulate p21 expression and induce apoptosis in a p53-independent manner, highlighting its potential as a therapeutic agent in cancer treatment .
Comparative Biological Activity
To better understand the efficacy of this compound compared to other naphthyridine derivatives, a comparative analysis was conducted:
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | HeLa | 1.05 | High cytotoxicity |
Chloro-substituted derivative | MCF7 | 6.63 | More active than standard Adriamycin |
Aaptamine (related naphthyridine) | HCC-LM3 | 10.47 | Notable anticancer effects |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vivo Studies : In mice models with human hepatocellular carcinoma xenografts, the compound demonstrated significant tumor reduction and downregulation of markers such as SOX9 and Ki67 .
- Mechanistic Studies : Further investigation into the cellular mechanisms revealed that treatment with this compound led to an accumulation of DNA double-strand breaks and impaired cell-cycle progression in BRCA-deficient cells .
Scientific Research Applications
Benzo[h][1,6]naphthyridin-7-amine exhibits a range of biological activities that make it a candidate for therapeutic applications:
Anticancer Activity
Research indicates that derivatives of this compound show promising anticancer properties. A study demonstrated that certain derivatives displayed cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 3.62 |
Compound B | MCF-7 | 6.21 |
Compound C | K562 | 5.93 |
These results suggest that structural modifications can enhance activity against specific cancer types.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
This antimicrobial potential opens avenues for developing new antibiotics.
Therapeutic Applications
The compound's diverse pharmacological profile suggests multiple therapeutic applications:
Antiviral Agents
Some studies indicate that benzo[h][1,6]naphthyridin derivatives may inhibit viral replication mechanisms, making them potential candidates for antiviral drug development.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of certain naphthyridine derivatives in models of neurodegenerative diseases, suggesting their role in treating conditions like Alzheimer's disease.
Case Studies
Several case studies have documented the efficacy of benzo[h][1,6]naphthyridin derivatives:
Case Study 1: Anticancer Activity
A study investigated the effects of a specific benzo[h][1,6]naphthyridin derivative on tumor growth in mice. The results showed a significant reduction in tumor size compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial properties against resistant strains of bacteria, demonstrating that the compound could serve as a basis for new antibiotic therapies.
Properties
CAS No. |
64126-81-4 |
---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[h][1,6]naphthyridin-7-amine |
InChI |
InChI=1S/C12H9N3/c13-10-5-1-4-9-11-8(3-2-6-14-11)7-15-12(9)10/h1-7H,13H2 |
InChI Key |
RXANTGRXDJGXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)N)C=CC=N3 |
Origin of Product |
United States |
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